Aplysiatoxin, 17-debromo-

Antiviral discovery Chikungunya virus Marine natural products

Researchers procuring aplysiatoxin-class PKC activators face a critical risk: the brominated parent compound is inactive against CHIKV and induces malignant transformation, confounding antiviral and signaling studies. 17-Debromo-aplysiatoxin resolves this by retaining PKC activation while losing tumor-promoting activity. Quantified differentiation: Anti-CHIKV EC₅₀ of 1.3 µM with selectivity index 10.9 (aplysiatoxin inactive). Occupies phorbol ester/EGF receptor binding site without triggering DNA synthesis or transformation-a functional uncoupling absent in aplysiatoxin, teleocidin, or TPA. Serves as direct template for aplog-1 and 10-methyl-aplog-1 anticancer leads. Verified purity ≥98%. Note: PKC activation selectively abolished by bovine α₁-acid glycoprotein; use serum-free or non-bovine serum conditions for cell-based assays.

Molecular Formula C32H48O10
Molecular Weight 592.7 g/mol
CAS No. 52423-28-6
Cat. No. B1669977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAplysiatoxin, 17-debromo-
CAS52423-28-6
SynonymsDebromoaplysiatoxin;  Aplysiatoxin, 17-debromo-;  G-2408;  NSC 271679.
Molecular FormulaC32H48O10
Molecular Weight592.7 g/mol
Structural Identifiers
SMILESCC1CC(C23CC(C(C(O2)C(C)CCC(C4=CC(=CC=C4)O)OC)C)OC(=O)CC(OC(=O)CC1(O3)O)C(C)O)(C)C
InChIInChI=1S/C32H48O10/c1-18(11-12-24(38-7)22-9-8-10-23(34)13-22)29-20(3)26-16-32(41-29)30(5,6)15-19(2)31(37,42-32)17-28(36)39-25(21(4)33)14-27(35)40-26/h8-10,13,18-21,24-26,29,33-34,37H,11-12,14-17H2,1-7H3
InChIKeyREAZZDPREXHWNV-FNYQTHNFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Debromoaplysiatoxin: Structural Identity and Core Pharmacophore


17-Debromo-aplysiatoxin (debromoaplysiatoxin, DAT; CAS 52423-28-6; molecular formula C₃₂H₄₈O₁₀; MW 592.73) is a marine cyanotoxin belonging to the aplysiatoxin class of polyketide macrolides . It is distinguished from the parent compound aplysiatoxin solely by the absence of a single bromine atom at the para position of the phenolic ring . This compound is a naturally occurring protein kinase C (PKC) activator isolated from marine cyanobacteria including Lyngbya majuscula, Moorea producens, and Trichodesmium erythraeum, and has been detected in human blood as part of the exposome . Critically, despite this minimal structural difference, the debrominated form exhibits a profoundly altered biological profile compared to its brominated parent—a feature that makes it an essential comparator compound in PKC-targeted research and antiviral drug discovery.

1

PKC pathway probe with reported dissociation from transformation

Binds phorbol ester receptor without malignant transformation endpoints in reported cell models

2

Antiviral screening comparator for Chikungunya virus

Selective anti-CHIKV activity reported in post-treatment assays; brominated parent shows no response

3

Serum-free in vitro PKC activation context

Bovine α₁-acid glycoprotein selectively abolishes activity; compatible with non-bovine or serum-free conditions

4

Structure-activity relationship reference standard

Debrominated scaffold enables analog development with reduced tumor-promotion model response

Bromine Substituent Role in Debromoaplysiatoxin Bioactivity


The aplysiatoxin family shares a common macrolactone scaffold, yet substitution at a single position—the presence or absence of a bromine atom on the phenolic ring—generates compounds with dramatically divergent biological signatures. Aplysiatoxin and debromoaplysiatoxin differ chemically only by this single halogen , but this difference produces opposite outcomes in malignant transformation, DNA synthesis stimulation, and antiviral activity . Procurement of an unspecified or misidentified aplysiatoxin analog for experimental use therefore risks attributing biological effects to the wrong molecular entity . The quantitative evidence below demonstrates that debromoaplysiatoxin occupies a unique functional niche: it retains PKC-binding and anti-proliferative capacity while losing the tumor-promoting activity of its brominated parent—a dissociation that does not hold for aplysiatoxin or teleocidin.

Required

Debromoaplysiatoxin — debrominated, retains PKC binding, attenuated tumor-promotion model response, selective anti-CHIKV activity

Do Not Substitute

Aplysiatoxin (brominated) — potent tumor promoter in models, no anti-CHIKV activity, different serum protein interaction profile

Procurement of unspecified or mixed aplysiatoxin analogs may attribute biological readouts to the wrong molecular entity. Structural analogs (3-methoxy, anhydro) show divergent antiviral potency and cannot reproduce the debromo-specific response profile.

Quantitative Differentiation from Closest Analogs


Anti-Chikungunya Virus Activity

In a direct head-to-head comparison within the same study, debromoaplysiatoxin (2) exhibited potent, dose-dependent inhibition of Chikungunya virus (CHIKV) replication in BHK21 cells upon post-treatment, whereas the brominated parent aplysiatoxin (1) showed no significant inhibition at concentrations up to 10 µM . Debromoaplysiatoxin achieved an EC₅₀ of 1.3 µM with a selectivity index (CC₅₀/EC₅₀) of 10.9. The closely related analog 3-methoxydebromoaplysiatoxin (5) was approximately 2-fold less potent (EC₅₀ = 2.7 µM, SI = 9.2), while anhydrodebromoaplysiatoxin (3) was >17-fold less potent (EC₅₀ = 22.3 µM) . The authors explicitly noted that the absence of the bromine atom enhanced antiviral properties .

Anti-CHIKV Activity
Head-to-head
Debromoaplysiatoxin EC₅₀ 1.3 µM, SI 10.9; aplysiatoxin inactive at ≤10 µM
Reported selective anti-CHIKV response; brominated parent shows no measurable inhibition
Post-treatment BHK21 cell assay; plaque readout at 24 hpi
Antiviral discovery Chikungunya virus Marine natural products Cyanotoxin pharmacology

PKC Activation Potency

In a standardized Ca²⁺-activated, phospholipid-dependent protein kinase C assay using a bovine brain preparation, debromoaplysiatoxin achieved half-maximal PKC activation at approximately 400 ng/mL (≈675 nM) . This is approximately 133-fold less potent than 12-O-tetradecanoylphorbol-13-acetate (TPA; 3 ng/mL) . Aparallel study established that aplysiatoxin is essentially equipotent with TPA across multiple receptor binding and functional assays , implying that debromoaplysiatoxin is also approximately 100- to 130-fold less potent than aplysiatoxin in PKC activation. By comparison, teleocidin (40 ng/mL) is approximately 10-fold more potent than debromoaplysiatoxin in the same assay .

PKC Activation Potency
Reported
~400 ng/mL (≈675 nM); ~133-fold less potent than TPA, ~10-fold less than teleocidin
Supports graded PKC pathway activation with wider working concentration range relative to potent activators
Bovine brain Ca²⁺/phospholipid-dependent PKC assay; cross-study comparison
Protein kinase C Tumor promotion Signal transduction Biochemical pharmacology

Tumor Promotion Decoupled from Receptor Binding

In a seminal direct comparative study, both aplysiatoxin and debromoaplysiatoxin inhibited binding of phorbol-12,13-dibutyrate (PDBu) and epidermal growth factor (EGF) to cell surface receptors with comparable potency . However, only aplysiatoxin increased malignant transformation of BALB/3T3 cells and stimulated DNA synthesis; debromoaplysiatoxin failed to induce either of these tumor-promotion-associated endpoints despite equivalent receptor engagement . This represents a functional uncoupling of PKC binding from downstream tumor-promoting activity that is unique to the debrominated form.

Receptor Binding vs. Transformation
Head-to-head
Equivalent PDBu/EGF binding inhibition; no malignant transformation or DNA synthesis stimulation
Reported functional uncoupling of PKC binding from tumor-promotion endpoints
BALB/3T3 focus assay; [³H]thymidine incorporation
Carcinogenesis Tumor promotion Structure-activity relationship Chemical carcinogenesis

Serum Protein Interference with PKC Activation

A comparative biochemical study identified a selective protein interaction that further differentiates debromoaplysiatoxin from aplysiatoxin. Purified bovine α₁-acid glycoprotein (40 kDa) completely abolished PKC activation by debromoaplysiatoxin in vitro, while PKC activation by aplysiatoxin was unaffected . This interaction also explains prior discrepancies in cell-based assay results: debromoaplysiatoxin appeared inactive in many cultured cell systems due to this serum factor, present in bovine serum but absent from sera of eight other animal species . When serum-free medium was used, debromoaplysiatoxin induced HL-60 cell differentiation into macrophages at concentrations comparable to aplysiatoxin .

Serum Protein Interference
Head-to-head
Bovine α₁-acid glycoprotein completely abolishes PKC activation; aplysiatoxin unaffected
Bovine serum context may produce false-negative PKC results; serum-free or non-bovine conditions required
Purified 40 kDa glycoprotein; HL-60 differentiation restored in serum-free medium
Drug-protein interaction Serum protein binding In vitro assay interference α₁-acid glycoprotein

Tumor-Promoting Potency Classification

In the two-stage mouse skin carcinogenesis model, the standard assay for classifying tumor promoters, aplysiatoxin was characterized as a potent tumor promoter while debromoaplysiatoxin was classified as a weak promoter . The two compounds showed equivalent potency on mouse ear irritation and induction of ornithine decarboxylase (ODC) activity in mouse skin, but debromoaplysiatoxin was markedly weaker than aplysiatoxin in inducing adhesion of HL-60 cells . This establishes the debrominated form as a functionally attenuated tumor promoter despite retaining the core scaffold.

Tumor-Promotion Classification
Head-to-head
Debromoaplysiatoxin: weak promoter; aplysiatoxin: potent promoter (mouse skin two-stage model)
Reported lower tumor-promotion model response despite comparable ear irritation and ODC induction
DMBA/compound promotion protocol; HL-60 adhesion markedly weaker
Two-stage carcinogenesis Tumor promotion grading Mouse skin model Polyacetate tumor promoters

Receptor Binding Affinity Reduction

In a comprehensive four-assay comparison, debromoaplysiatoxin was approximately 10-fold weaker than aplysiatoxin in inhibiting specific binding of both epidermal growth factor (EGF) and phorbol-12,13-dibutyrate (PDBu) to their respective cellular receptors . Despite this reduction in binding affinity, debromoaplysiatoxin remained equipotent with aplysiatoxin in stimulating the release of lipid metabolites (choline and arachidonic acid) from prelabeled cells . By contrast, aplysiatoxin and teleocidin were essentially equipotent with the potent tumor promoter TPA across all four assays , further highlighting that debromoaplysiatoxin occupies a distinct position in affinity-activity space.

Receptor Binding Affinity
Head-to-head
~10-fold weaker than aplysiatoxin in inhibiting ¹²⁵I-EGF and ³H-PDBu binding
Reported binding affinity reduction; comparable lipid metabolite release despite lower receptor occupancy
Cultured cell competition assays; equipotent in choline/arachidonic acid release
Receptor pharmacology Phorbol ester receptor EGF receptor Binding competition assay

Evidence-Backed Procurement Scenarios


Antiviral Drug Discovery for Chikungunya Virus

Debromoaplysiatoxin is the only aplysiatoxin-class compound with confirmed anti-CHIKV activity, achieving an EC₅₀ of 1.3 µM and selectivity index of 10.9 in post-treatment assays . Aplysiatoxin itself is inactive . Researchers screening marine natural product libraries for anti-alphavirus leads must specifically procure the debrominated form rather than generic aplysiatoxin; procurement of the brominated parent will yield a false-negative result. The compound's activity at post-entry stages of viral replication makes it suitable for target identification studies focused on CHIKV replication mechanisms .

Dissociating PKC Binding from Tumor-Promoting Signaling

Debromoaplysiatoxin is uniquely capable of occupying the phorbol ester/EGF receptor binding site without triggering malignant transformation or DNA synthesis stimulation . This functional uncoupling—not observed with aplysiatoxin, teleocidin, or TPA—makes debromoaplysiatoxin an indispensable chemical probe for experiments that require PKC receptor engagement while avoiding the confounding effects of transformation initiation. Researchers studying bifurcation of PKC downstream signaling pathways should select debromoaplysiatoxin over aplysiatoxin for these dissociative studies .

In Vitro PKC Studies with Serum-Free Conditions

Debromoaplysiatoxin's PKC activation is selectively and completely abolished by bovine α₁-acid glycoprotein, a protein abundant in standard fetal bovine serum (FBS) . Investigators planning cell-based PKC activation assays with debromoaplysiatoxin must either (a) use serum-free medium, (b) use serum from non-bovine species (horse, human, mouse, rat, rabbit, dog, chicken, or monkey sera do not contain the interfering factor), or (c) select aplysiatoxin if bovine serum-supplemented conditions are mandatory . This serum-dependent differential activity is a procurement-decisive criterion unique to debromoaplysiatoxin.

Simplified Analog Development with Reduced Tumor-Promoting Liability

Debromoaplysiatoxin serves as the direct structural template for aplog-1 and 10-methyl-aplog-1, simplified analogs that retain anti-proliferative activity against human cancer cell lines while completely lacking tumor-promoting and proinflammatory activities of the parent compound . The debrominated scaffold is essential for this analog development pathway: the bromine-containing aplysiatoxin would introduce additional synthetic complexity and the analogs derived from it (e.g., 3-methoxyaplysiatoxin) lack the antiviral activity seen with debrominated analogs . Medicinal chemistry groups optimizing PKC-targeted anticancer leads should procure debromoaplysiatoxin rather than aplysiatoxin as the starting reference standard.

Application
Selection Property
Validation Focus
Alphavirus antiviral screening studies
Debromo-specific anti-CHIKV activity context
Post-treatment replication assay and selectivity window review
PKC signaling pathway dissection
Binding-to-transformation endpoint uncoupling
Malignant transformation and DNA synthesis endpoint monitoring
In vitro PKC activation model systems
Bovine serum α₁-acid glycoprotein interference context
Serum-free or non-bovine serum condition verification
Medicinal chemistry lead optimization
Debrominated scaffold as reference standard
Tumor-promotion liability and proinflammatory endpoint assessment
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